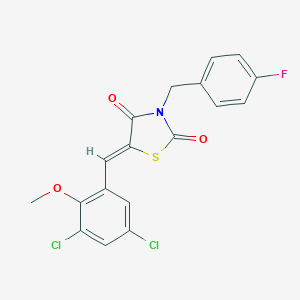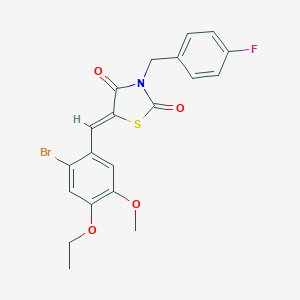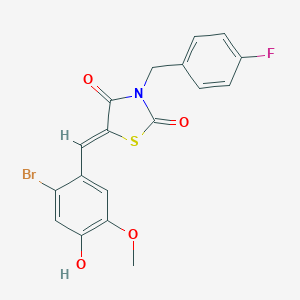
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as DCF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCF is a thiazolidinedione derivative, and its chemical structure has been designed to target various biological pathways.
Mecanismo De Acción
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione exerts its therapeutic effects through various mechanisms of action. In cancer research, 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione induces apoptosis through the activation of caspase-3 and the upregulation of pro-apoptotic proteins such as Bax. In diabetes research, 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione improves insulin sensitivity through the activation of AMP-activated protein kinase (AMPK) and the inhibition of protein tyrosine phosphatase 1B (PTP1B). In inflammation research, 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6 through the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects:
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects in animal models. In cancer research, 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione inhibits tumor growth and metastasis, induces apoptosis, and reduces angiogenesis. In diabetes research, 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione improves glucose homeostasis, insulin sensitivity, and lipid metabolism. In inflammation research, 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione reduces inflammation, oxidative stress, and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. However, 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione also has some limitations such as its low water solubility and potential toxicity at high concentrations. Therefore, careful dosing and toxicity studies are necessary before using 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in in vivo experiments.
Direcciones Futuras
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has shown promising results in various scientific research fields, and there are several future directions that can be explored. In cancer research, 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be further studied for its potential to overcome drug resistance and its synergistic effects with other chemotherapeutic agents. In diabetes research, 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be further studied for its potential to prevent diabetic complications such as neuropathy and nephropathy. In inflammation research, 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be further studied for its potential to treat chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione and its potential side effects in humans.
Conclusion:
In conclusion, 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione as a therapeutic agent.
Métodos De Síntesis
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is synthesized through a multi-step process that involves the condensation of 3,5-dichloro-2-methoxybenzaldehyde and 4-fluorobenzylamine. The resulting Schiff base is then reacted with thiazolidinedione, followed by acid-catalyzed cyclization to yield 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. The purity and yield of 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be improved through further purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. In diabetes research, 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. In inflammation research, 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to suppress the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propiedades
Nombre del producto |
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C18H12Cl2FNO3S |
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
(5Z)-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H12Cl2FNO3S/c1-25-16-11(6-12(19)8-14(16)20)7-15-17(23)22(18(24)26-15)9-10-2-4-13(21)5-3-10/h2-8H,9H2,1H3/b15-7- |
Clave InChI |
OTANFZLDSQOYBN-CHHVJCJISA-N |
SMILES isomérico |
COC1=C(C=C(C=C1Cl)Cl)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
SMILES |
COC1=C(C=C(C=C1C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl)Cl |
SMILES canónico |
COC1=C(C=C(C=C1Cl)Cl)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302104.png)
![(5Z)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302105.png)

![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302107.png)
![(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302109.png)

![N'-(2,4-dimethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302112.png)
![N'-(4-methoxy-3-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302113.png)
![N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302115.png)
![N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302118.png)
![N'-[4-(dimethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302119.png)